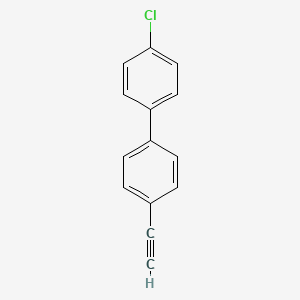
4-Chloro-4'-ethynyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It is characterized by the presence of a chloro group and an ethynyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-ethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 4-chloroiodobenzene with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of triethylamine as a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 4-Chloro-4’-ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction parameters are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Chloro-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a new biphenyl derivative with an extended conjugated system .
科学的研究の応用
4-Chloro-4’-ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4-Chloro-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the chloro group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features.
類似化合物との比較
4-Chloro-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds such as:
4-Chloro-1,1’-biphenyl: Lacks the ethynyl group, making it less reactive in coupling reactions.
4-Ethynyl-1,1’-biphenyl: Lacks the chloro group, affecting its substitution reactions.
4-Bromo-4’-ethynyl-1,1’-biphenyl: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and applications.
The uniqueness of 4-Chloro-4’-ethynyl-1,1’-biphenyl lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
1-chloro-4-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYZSYSSLLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
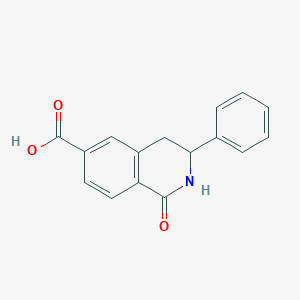
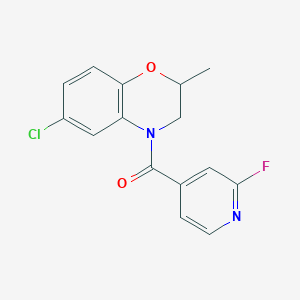
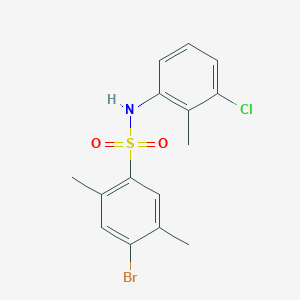
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)
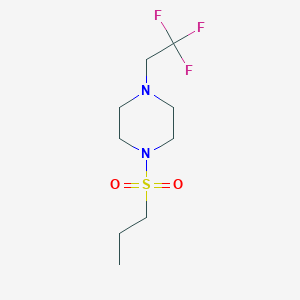
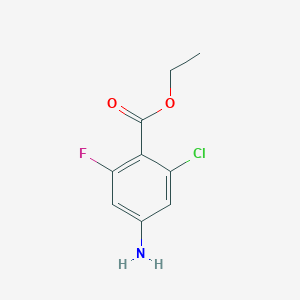
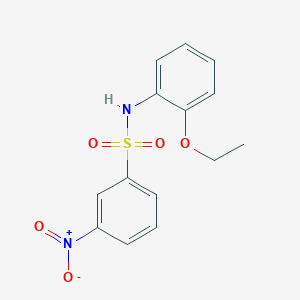
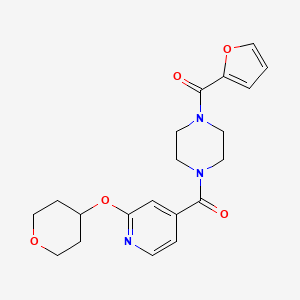
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B2987352.png)
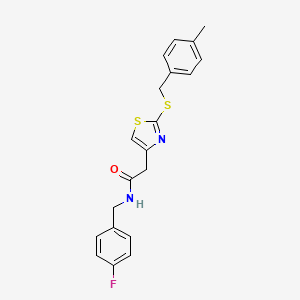
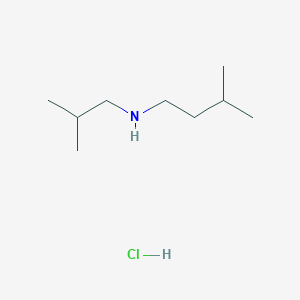
![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)
![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
